molecular formula C13H18N2O4S B4394071 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

Cat. No. B4394071
M. Wt: 298.36 g/mol
InChI Key: ULEPPMDPSVUYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as MPSA, is a synthetic compound that has been widely used in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is not fully understood, but it is believed to act by blocking ion channels and modulating neurotransmitter release. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to block the activity of the TRPV1 ion channel by binding to a specific site on the channel. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has also been shown to inhibit the release of glutamate by blocking the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and neuronal excitability. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to block the activity of the TRPV1 ion channel, which is involved in pain sensation, and has been suggested as a potential therapeutic target for pain management. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has also been shown to inhibit the release of glutamate, a neurotransmitter involved in learning and memory, suggesting that it may have cognitive benefits. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to modulate neuronal excitability, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its well-established synthesis method and its ability to modulate ion channels, neurotransmitter release, and neuronal excitability. However, there are also limitations to using 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in lab experiments. For example, the mechanism of action of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide is not fully understood, which could make it difficult to interpret results. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide may have off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for research involving 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide. One direction is to further investigate the mechanism of action of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, in order to better understand its effects on ion channels, neurotransmitter release, and neuronal excitability. Another direction is to explore the potential therapeutic applications of 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, particularly in the treatment of pain and neurological disorders. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide could be used as a tool to investigate the role of ion channels and neurotransmitters in various biological processes.

Scientific Research Applications

2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and neuronal excitability. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to block the activity of the TRPV1 ion channel, which is involved in pain sensation, making it a potential therapeutic target for pain management. 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has also been shown to inhibit the release of glutamate, a neurotransmitter involved in learning and memory, suggesting that it may have cognitive benefits. Additionally, 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been shown to modulate neuronal excitability, which could have implications for the treatment of neurological disorders.

properties

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-8-11(4-5-12(10)19-9-13(14)16)20(17,18)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEPPMDPSVUYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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